molecular formula C15H17N B1338151 2-(4-Tert-butylphenyl)pyridine CAS No. 524713-66-4

2-(4-Tert-butylphenyl)pyridine

Cat. No.: B1338151
CAS No.: 524713-66-4
M. Wt: 211.3 g/mol
InChI Key: RHXQSMVSBYAGQV-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)pyridine is an organic compound with the molecular formula C15H17N. It is characterized by a pyridine ring substituted with a tert-butylphenyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Tert-butylphenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves 2-bromopyridine and 4-tert-butylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Tert-butylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Tert-butylphenyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique catalytic properties. In biological systems, the compound may interact with cellular receptors or enzymes, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-Tert-butylphenyl)pyridine is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties. This makes it a valuable compound in various applications, particularly in the synthesis of complex organic molecules and coordination complexes .

Properties

IUPAC Name

2-(4-tert-butylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXQSMVSBYAGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514383
Record name 2-(4-tert-Butylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524713-66-4
Record name 2-(4-tert-Butylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-Butylphenyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(4-Tert-butylphenyl)pyridine interact with palladium, and what is the significance of this interaction?

A1: this compound, often abbreviated as ppytBuH, acts as a bidentate ligand, coordinating to palladium through both the nitrogen atom of the pyridine ring and the π-system of the phenyl ring. [, ] This forms a stable, five-membered chelate ring with the palladium center. [, ] This type of coordination is commonly observed in organometallic chemistry and plays a crucial role in stabilizing palladium complexes. The stability and electronic properties imparted by ppytBuH influence the reactivity of the palladium center, making these complexes valuable in catalytic applications.

Q2: The research mentions the formation of a PdII species, presumably , after a C(sp2)–Cl elimination reaction. What insights can be gained from this observation about the reactivity of the palladium complex with this compound?

A2: The formation of suggests that after the initial C(sp2)–Cl elimination, the palladium center remains coordinated to the this compound ligand. [] This indicates that the Pd-ppytBuH interaction is robust and can withstand further reactions at the metal center. Additionally, the coordination of the chlorine atom to the palladium suggests that the complex may be susceptible to further oxidative addition reactions, highlighting its potential role in catalytic cycles. []

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